molecular formula C29H39ClN6O6S B1150042 (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid

Cat. No.: B1150042
M. Wt: 635.2 g/mol
InChI Key: PIIIZYXUYVVFSN-WWQCAQLDSA-N
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Description

CEP-28122 (mesylate salt) is a diaminopyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK). It has shown significant antitumor activity in experimental models of ALK-positive human cancers .

Preparation Methods

The synthesis of CEP-28122 (mesylate salt) involves multiple steps, including the formation of the diaminopyrimidine core and subsequent functionalization to achieve the desired selectivity and potency. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

CEP-28122 (mesylate salt) undergoes various chemical reactions, including:

Scientific Research Applications

CEP-28122 (mesylate salt) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of ALK and related pathways.

    Biology: Investigated for its effects on cell signaling and growth in ALK-positive cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.

    Industry: Utilized in the development of new ALK inhibitors and related compounds

Mechanism of Action

CEP-28122 (mesylate salt) exerts its effects by selectively inhibiting the activity of ALK. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell growth and induction of apoptosis in ALK-positive cancer cells .

Comparison with Similar Compounds

CEP-28122 (mesylate salt) is unique due to its high potency and selectivity for ALK. Similar compounds include:

These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making CEP-28122 (mesylate salt) a valuable addition to the arsenal of ALK inhibitors.

Properties

Molecular Formula

C29H39ClN6O6S

Molecular Weight

635.2 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C28H35ClN6O3.CH4O3S/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4)/t17-,18+,19+,23+,24-;/m1./s1

InChI Key

PIIIZYXUYVVFSN-WWQCAQLDSA-N

Isomeric SMILES

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O

SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O

Canonical SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O

Origin of Product

United States

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